N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features both a thiazole and a thiophene ring in its structure.
Preparation Methods
The synthesis of N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of appropriate thiazole and thiophene derivatives. One common method includes the reaction of 2-aminothiazole with thiophene-2-carboxylic acid chloride under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds with thiophene rings are known for their applications in material science and medicinal chemistry.
Thiazole-thiophene hybrids: These hybrids combine the properties of both rings, offering unique biological and chemical properties.
Properties
CAS No. |
828920-51-0 |
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Molecular Formula |
C9H9N3OS2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
N-[5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9N3OS2/c1-10-7-5-11-9(15-7)12-8(13)6-3-2-4-14-6/h2-5,10H,1H3,(H,11,12,13) |
InChI Key |
LSQSXJHAMOEZMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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